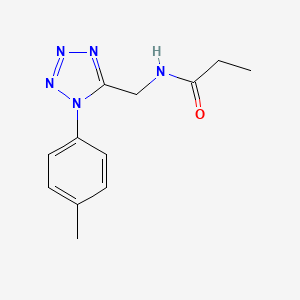

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide

Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a tetrazole ring, a tolyl group, and a propionamide moiety, making it a unique structure with potential biological and chemical properties.

Propriétés

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-3-12(18)13-8-11-14-15-16-17(11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTGZVYIXHUNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide typically involves the reaction of p-tolylamine with sodium azide and triethyl orthoformate to form the tetrazole ring. This is followed by the reaction with propionyl chloride to introduce the propionamide group. The reaction conditions often include the use of catalysts such as Yb(OTf)3 and solvents like DMF or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.

Substitution: The tetrazole ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3 in solvents like water or dichloromethane.

Reduction: LiAlH4, NaBH4 in solvents like ether or THF.

Substitution: Electrophiles like alkyl halides, nucleophiles like amines, in solvents like acetonitrile or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.

p-Toluenesulfonamide: Contains a tolyl group and sulfonamide moiety, used in similar applications.

Propionamide: A simpler amide compound with similar reactivity.

Uniqueness

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is unique due to its combination of a tetrazole ring, tolyl group, and propionamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Activité Biologique

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent studies.

Synthesis and Structural Insights

The compound can be synthesized through a multi-step process involving the formation of the tetrazole ring, which is crucial for its bioactivity. The synthesis typically involves:

- Formation of the Tetrazole Ring : Utilizing trimethylsilyl azide in the presence of catalytic dialkyltin oxide.

- Substitution Reactions : Introducing the p-tolyl group and propionamide moiety through nucleophilic substitutions.

The final product's structure is characterized by spectroscopic methods such as IR and NMR, confirming the presence of functional groups essential for biological activity.

Antimicrobial Activity

Research indicates that N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide exhibits significant antimicrobial properties. The tetrazole moiety allows it to mimic natural substrates, facilitating interactions with microbial enzymes or receptors. This interaction can lead to:

- Inhibition of Cell Wall Synthesis : By targeting bacterial enzymes, thus preventing proliferation.

- Disruption of Membrane Integrity : Affecting the overall viability of microbial cells.

Anticancer Properties

The compound has also been explored for its anticancer potential:

- Mechanism : It may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.

- Case Study : In vitro studies demonstrated that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Showed antimicrobial activity against E. coli and S. aureus with MIC values of 5 µg/mL | Disk diffusion method |

| Study 2 | Induced apoptosis in MCF-7 breast cancer cells, with a reduction in cell viability by 70% at 50 µM | MTT assay |

| Study 3 | Demonstrated selective inhibition of COX-II enzyme, suggesting anti-inflammatory potential | Enzyme inhibition assay |

Applications in Drug Development

Given its promising biological activities, N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is being investigated as a scaffold for drug development:

- Antimicrobial Drugs : Potential use in treating resistant bacterial infections.

- Cancer Therapeutics : As a lead compound for developing targeted therapies against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.